Stevensine

Description

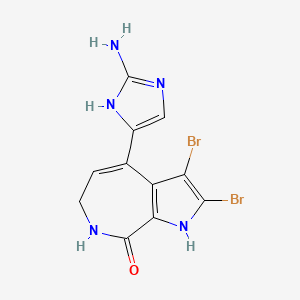

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBKSGUBSYKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451503 | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99102-22-4 | |

| Record name | Odiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99102-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stevensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEVENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Stevensine: A Technical Guide to a Marine Bromopyrrole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Depths of Marine Pharmacology

The world's oceans represent a vast and largely untapped reservoir of chemical diversity, a veritable treasure trove for the discovery of novel bioactive compounds. For millennia, terrestrial organisms have been the primary source of natural products in medicine. However, the increasing prevalence of drug-resistant pathogens and the demand for innovative therapeutic agents have propelled researchers into the marine realm. Marine invertebrates, particularly sponges, have emerged as prolific producers of secondary metabolites with remarkable structural complexity and potent biological activities. Among these are the bromopyrrole alkaloids, a fascinating class of nitrogenous compounds that have captivated the attention of chemists and pharmacologists alike. This guide delves into the discovery, isolation, characterization, and biological significance of a notable member of this family: Stevensine.

The Genesis of a Discovery: The Emergence of this compound

This compound, a dibrominated pyrrole-imidazole alkaloid, was first reported in 1985 by Albizati and Faulkner from an unidentified species of marine sponge collected in Micronesia. This discovery expanded the growing family of bromopyrrole alkaloids, which are characterized by a core structure derived from the amino acid proline.[1][2] Subsequent investigations have identified this compound in other marine sponges, most notably Axinella corrugata found in the Caribbean.[3] The recurring presence of this compound and related alkaloids in specific sponge genera suggests a finely tuned biosynthetic machinery, honed by evolutionary pressures to produce these compounds for chemical defense.[3]

The initial impetus for studying these compounds stemmed from their ecological role as potent ichthyodeterrents, or anti-feedants.[3] Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal to deter predators. This compound, with its bitter taste and potential toxicity, effectively discourages predation by reef fishes. This ecological function, however, belies a broader spectrum of bioactivities that have positioned this compound as a molecule of significant interest for drug development.

From Sponge to Spectrometer: The Path of Isolation and Purification

The journey to obtaining pure this compound from its natural source is a meticulous process that relies on a series of chromatographic techniques. The following protocol outlines a general methodology for the isolation and purification of this compound from the marine sponge Axinella corrugata. It is imperative to note that yields can vary depending on the collection site, season, and specific chemotype of the sponge.

Extraction: Liberating the Alkaloids

The initial step involves the liberation of the secondary metabolites from the sponge tissue. This is typically achieved through solvent extraction, a process designed to efficiently solubilize the target compounds while minimizing the extraction of unwanted cellular material.

Protocol 2.1: Solvent Extraction of Axinella corrugata

-

Sample Preparation: Freshly collected sponge material is frozen immediately in liquid nitrogen or stored at -80°C to preserve the integrity of the chemical constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water, resulting in a dry, porous material that is easily pulverized.

-

Maceration: The dried and powdered sponge tissue is macerated with methanol (MeOH) at room temperature for 24-48 hours. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction. The rationale for using methanol lies in its polarity, which is well-suited for extracting a broad range of alkaloids.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator. This yields a crude extract, a complex mixture of lipids, pigments, salts, and the desired alkaloids.

Purification: A Multi-Step Chromatographic Cascade

The crude extract requires a series of purification steps to isolate this compound from the myriad of other compounds. This is a multi-step process that leverages the different physicochemical properties of the molecules in the mixture.

Protocol 2.2: Chromatographic Purification of this compound

-

Solvent Partitioning: The crude methanolic extract is resuspended in a biphasic system of n-butanol and water.[4] This liquid-liquid partitioning step separates compounds based on their relative polarities. Bromopyrrole alkaloids, including this compound, tend to partition into the more polar n-butanol layer, while highly polar salts and other water-soluble compounds remain in the aqueous phase. The n-butanol fraction is then concentrated.

-

Initial Chromatographic Separation (Medium Pressure Liquid Chromatography - MPLC): The concentrated butanol fraction is subjected to MPLC on a reversed-phase C18 silica gel column.[4] A gradient elution is employed, starting with a high polarity solvent system (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

-

Fine Purification (High-Performance Liquid Chromatography - HPLC): Fractions enriched with this compound from the MPLC step are further purified by semi-preparative HPLC, again using a C18 reversed-phase column.[5] An isocratic or shallow gradient elution with a carefully optimized mobile phase (e.g., a mixture of water, methanol, and a small amount of trifluoroacetic acid to improve peak shape) is used to achieve baseline separation of this compound from closely related alkaloids. The purity of the isolated this compound is then confirmed by analytical HPLC.

Caption: A generalized workflow for the isolation and purification of this compound from Axinella corrugata.

Deciphering the Molecular Architecture: Structure Elucidation

The definitive identification of a novel natural product hinges on the meticulous analysis of its spectroscopic data. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides the necessary information to piece together the molecular puzzle.

Spectroscopic Fingerprints of this compound

The following table summarizes the key spectroscopic data for this compound. These values serve as a reference for its identification and characterization.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₁H₉Br₂N₅O |

| Molar Mass | 387.035 g·mol⁻¹ |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H), 7.39 (s, 1H), 6.85 (s, 1H), 6.23 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Data not fully available in searched literature |

| High-Resolution Mass Spectrometry (HRMS) | Specific m/z values not available in searched literature |

Note: The complete and assigned ¹³C NMR and HRMS data for this compound were not available in the public domain literature reviewed for this guide. Researchers are encouraged to consult the primary literature for more detailed spectroscopic information.

The Logic of Structural Determination

The structure of this compound was determined through a combination of spectroscopic techniques and confirmed by total synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be readily apparent in the mass spectrum of this compound, confirming the presence of two bromine atoms.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule. The four singlet signals observed for this compound in the aromatic region are characteristic of protons attached to the pyrrole and imidazole rings.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments allow for the unambiguous assembly of the molecular structure.

-

Total Synthesis: The unequivocal confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The successful synthesis of this compound by Xu et al. in 1997 provided the ultimate proof of its molecular architecture.[3]

Caption: Chemical structure of this compound, highlighting its dibrominated pyrroloazepine core and aminoimidazole moiety.

The Biological Arena: Pharmacological Potential of this compound

While initially recognized for its role in chemical defense, this compound has demonstrated a range of pharmacological activities that underscore its potential as a lead compound in drug discovery.

A Spectrum of Bioactivities

-

Antimicrobial Activity: this compound has shown weak to moderate antimicrobial activity against various bacterial strains.[3] This activity is a common feature among bromopyrrole alkaloids and is attributed to their ability to disrupt microbial membranes or interfere with essential cellular processes.

-

Antitumor Properties: Preliminary in vitro assays have indicated that this compound possesses antitumor properties.[6] Many marine natural products exhibit cytotoxicity against cancer cell lines, and further investigation into the mechanism of action of this compound is warranted.

-

Protein Kinase Inhibition: this compound has been identified as a protein kinase inhibitor.[3] Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to modulate kinase activity makes it an attractive scaffold for the development of targeted therapies.

-

Neurological Activity: Some studies have suggested that bromopyrrole alkaloids, including this compound, may possess neurological activity.[3] This opens up avenues for exploring their potential in treating neurodegenerative diseases.

Future Directions in Drug Development

The diverse biological activities of this compound highlight its promise as a starting point for drug development. However, several challenges remain. The natural supply of this compound is limited, and harvesting marine sponges is not a sustainable long-term solution. Therefore, total synthesis and the development of synthetic analogs are crucial for further pharmacological evaluation.[7]

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is essential for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound analogs will help to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Promising analogs will need to be evaluated in animal models to assess their efficacy and safety profiles before they can be considered for clinical development.

The Blueprint of Life: Biosynthesis of Bromopyrrole Alkaloids

The intricate molecular architecture of this compound is the result of a complex biosynthetic pathway within the marine sponge. While the complete pathway for this compound has not been fully elucidated, studies on related bromopyrrole alkaloids, such as oroidin, have provided valuable insights into the key biosynthetic steps.[2][8]

The biosynthesis is believed to begin with the amino acid proline , which serves as the precursor for the pyrrole ring. The 2-aminoimidazole moiety is thought to be derived from ornithine or arginine . The key steps in the proposed biosynthetic pathway include:

-

Formation of the Pyrrole Ring: Proline is oxidized to form a pyrrole-2-carboxylic acid precursor.

-

Formation of the 2-Aminoimidazole Moiety: Ornithine or arginine is converted to a 2-aminoimidazole-containing intermediate.

-

Amide Bond Formation: The pyrrole and imidazole-containing precursors are linked via an amide bond to form a linear precursor.

-

Cyclization and Bromination: A series of enzymatic reactions, including cyclization and regioselective bromination, then lead to the final structure of this compound. The bromination is catalyzed by specific halogenase enzymes that utilize bromide ions from seawater.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. Further Investigation of the Mediterranean Sponge Axinella polypoides: Isolation of a New Cyclonucleoside and a New Betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High resolution mass spectrometry-based screening reveals lipophilic toxins in multiple trophic levels from the North Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Marine Alkaloid Stevensine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Abstract

Stevensine, a structurally intriguing bromopyrrole alkaloid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated exclusively from marine sponges, this metabolite represents a compelling lead for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of this compound, its proposed biosynthetic pathway, and a detailed methodology for its extraction and purification. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation into this promising marine natural product.

Introduction to this compound: A Marine-Derived Bioactive Compound

This compound is a bromopyrrole alkaloid first identified in 1985 from an unclassified Micronesian marine sponge.[1] Its chemical structure, 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one, features a distinctive pyrroloazepine core linked to an aminoimidazole moiety.[2] This class of compounds, the pyrrole-imidazole alkaloids, is exclusive to marine organisms, particularly sponges, and is known for a wide array of biological effects.[1][3] The sessile nature of sponges necessitates the production of chemical defenses for survival, making them a rich source of novel and bioactive secondary metabolites.[4] However, the low natural abundance of these compounds often presents a significant challenge for research and development, frequently leading to the over-harvesting of sponge populations.[4] Understanding the natural sources, biosynthesis, and efficient isolation of this compound is therefore critical to unlocking its therapeutic potential sustainably.

Natural Occurrence and Ecological Significance

This compound has been isolated from several species of marine sponges.[4][5] The primary documented sources are members of the Axinella and Pseudaxinyssa genera. The ecological role of this compound is primarily as a chemical defense mechanism.[4] It functions as an ichthyodeterrent, discouraging predation by fish.[2]

| Sponge Species | Known Location | Typical Concentration/Yield | Citation |

| Axinella corrugata | Caribbean Reef | Approx. 19 mg/mL | [4] |

| Pseudaxinyssa cantharella | Micronesia | Not specified | [4] |

| Axinella verrucosa | Mediterranean Sea | Not specified | [6] |

| Unidentified Sponge | Micronesia | Not specified | [4] |

This table summarizes the known marine sponge species that produce this compound and reported concentrations. The yield of bromopyrrole alkaloids from sponges is often low, necessitating efficient extraction and purification techniques.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of bromopyrrole alkaloids in marine sponges is a subject of ongoing research, with studies suggesting the sponge cells themselves, rather than their microbial symbionts, are the producers.[7] While the complete pathway for this compound has not been definitively elucidated, a plausible route can be proposed based on the biosynthesis of related pyrrole-imidazole alkaloids like oroidin and ageladine A.[8] The pathway likely originates from the amino acids L-proline and L-histidine.[6][8]

Key Biosynthetic Steps:

-

Formation of the Bromopyrrole Moiety: L-proline is hypothesized to be the precursor to the 4,5-dibromopyrrole-2-carboxylic acid unit. This involves enzymatic bromination, likely catalyzed by a bromoperoxidase, and subsequent modifications.

-

Formation of the Aminoimidazole Moiety: L-histidine undergoes decarboxylation to form histamine, which serves as the precursor to the 2-aminoimidazole portion of the molecule.

-

Condensation and Cyclization: The brominated pyrrole unit and the histamine-derived moiety are enzymatically coupled. Subsequent intramolecular cyclization and oxidation reactions would then lead to the formation of the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Isolation and Purification Methodology

The isolation of this compound from its natural sponge sources requires a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a representative workflow synthesized from established methods for the isolation of marine alkaloids.[9][10][11]

Experimental Protocol: Isolation of this compound from Axinella corrugata

-

Sample Preparation and Extraction:

-

Lyophilize the collected sponge tissue to a constant dry weight.

-

Homogenize the dried sponge material into a fine powder.

-

Perform exhaustive extraction of the powdered sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature with constant stirring for 24 hours. Repeat the extraction three times.

-

-

Solvent Partitioning:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude residue.

-

Suspend the residue in a 9:1 mixture of MeOH and water.

-

Perform liquid-liquid partitioning against an equal volume of hexane to remove nonpolar lipids and pigments. Discard the hexane layer.

-

Evaporate the methanolic layer to yield the crude polar extract containing this compound.

-

-

Chromatographic Purification:

-

Medium Pressure Liquid Chromatography (MPLC):

-

Adsorb the crude polar extract onto C18-bonded silica gel.

-

Subject the adsorbed extract to MPLC on a reversed-phase C18 column.

-

Elute with a stepwise gradient of increasing methanol in water (e.g., 10% MeOH to 100% MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-rich fractions from MPLC and concentrate.

-

Perform final purification using semi-preparative reversed-phase HPLC (C18 column).

-

Elute with an isocratic or shallow gradient mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm and 280 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

-

Sources

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. novapublishers.com [novapublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrosequencing of Bacterial Symbionts within Axinella corrugata Sponges: Diversity and Seasonal Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Enigma of Stevensine: A Technical Guide to Elucidating Its Mechanism of Action

A Foreword for the Modern Drug Discoverer: The world's oceans harbor a vast and largely untapped reservoir of chemical diversity. Marine sponges, in particular, have emerged as a prolific source of novel bioactive compounds with significant therapeutic potential. Among these is Stevensine, a bromopyrrole alkaloid that has demonstrated preliminary antitumor and antimicrobial activities. However, the precise molecular mechanisms underpinning these effects remain to be fully elucidated. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the mechanism of action of this compound. By leveraging insights from related marine natural products and outlining a rigorous, multi-faceted experimental approach, we aim to empower the scientific community to unlock the full therapeutic promise of this intriguing molecule.

This compound: What We Know So Far

This compound is a bromopyrrole alkaloid that has been isolated from marine sponges.[1][2] Structurally, it belongs to a class of marine alkaloids that are known for their diverse and potent biological activities.[2] Preliminary studies have indicated that this compound possesses a range of pharmacological properties, including:

-

Antitumor Activity: Initial in-vitro assays have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines.[3] The extent and specificity of this activity, however, require more in-depth investigation.

-

Antimicrobial Properties: Weak antimicrobial activity has also been reported for this compound.[4]

-

Protein Kinase Inhibition: Based on the activity of structurally related compounds like hymenialdisine, it is hypothesized that this compound may function as a protein kinase inhibitor.[1][4]

The current body of evidence, while promising, underscores the need for a systematic and comprehensive investigation into the molecular targets and cellular pathways modulated by this compound.

Proposed Avenues of Investigation: A Multi-pronged Approach

To dissect the mechanism of action of this compound, a multi-pronged approach targeting key cellular processes is proposed. This strategy is based on the known biological activities of related marine alkaloids and aims to provide a holistic understanding of this compound's effects.

Elucidating the Anticancer Mechanism

The preliminary antitumor activity of this compound warrants a thorough investigation into its effects on cancer cell proliferation, survival, and death. The following key areas are proposed for investigation:

-

Induction of Apoptosis: Many marine natural products exert their anticancer effects by inducing programmed cell death, or apoptosis.

-

Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anticancer drugs.

-

Inhibition of Pro-Survival Signaling Pathways: The dysregulation of signaling pathways that promote cell survival and proliferation is a hallmark of cancer.

The following diagram illustrates the proposed workflow for investigating the anticancer mechanism of this compound.

Caption: Proposed experimental workflow for investigating the anticancer mechanism of this compound.

Identifying Molecular Targets

A crucial aspect of understanding this compound's mechanism of action is the identification of its direct molecular targets. Based on the activities of related compounds, protein kinases are a primary suspect.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

Caption: Hypothetical signaling pathway inhibited by this compound, leading to apoptosis.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the research, detailed step-by-step methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p21) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Cancer | 12.5 ± 2.1 |

| HCT116 | Colon Cancer | 20.1 ± 3.5 |

| A549 | Lung Cancer | 25.8 ± 4.2 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 55.3 ± 2.5 | 30.1 ± 1.9 | 14.6 ± 1.2 |

| This compound (15 µM) | 72.8 ± 3.1 | 15.2 ± 1.5 | 12.0 ± 1.0 |

Concluding Remarks and Future Directions

The preliminary data on this compound suggest that it is a promising candidate for further development as a therapeutic agent. The experimental framework outlined in this guide provides a robust starting point for a comprehensive investigation into its mechanism of action. Future studies should focus on in vivo efficacy studies in animal models of cancer, as well as medicinal chemistry efforts to synthesize more potent and selective analogs of this compound. The elucidation of its precise molecular targets and signaling pathways will be critical for its successful translation into the clinic. The journey from a marine sponge to a life-saving drug is long and challenging, but with a systematic and scientifically rigorous approach, the full potential of this compound can be realized.

References

- Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (2022). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. In The Essential Guide to Alkaloids. IntechOpen.

- Mehbub, M. F., Lei, J., Franco, C., & Zhang, W. (2021).

-

Wikipedia. (2023). This compound. In Wikipedia. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

- Jiménez, C., & Crews, P. (1994). Novel marine alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 46, pp. 243-294). Academic Press.

- Martins, A., et al. (2017).

- Newman, D. J., & Cragg, G. M. (2016). Natural Products as Sources of New Drugs from 1981 to 2014.

- Fedorov, D., et al. (2021). Scientists test the effect of natural product isolated from sea sponge on cancer cells. News-Medical.net.

- Looi, C. Y., et al. (2013). Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds. PloS one, 8(2), e56643.

- Mukherjee, A. K., et al. (2015). Apoptosis induction in human breast cancer (MCF-7) cells by a novel venom L-amino acid oxidase (Rusvinoxidase) is independent of its enzymatic activity and is accompanied by caspase-7 activation and reactive oxygen species production. Apoptosis, 20(10), 1358–1372.

- D'Incalci, M., & Jaffrézou, J. P. (2011). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2011. Marine Drugs, 10(1), 1-42.

-

Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]

Sources

- 1. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards the Small and the Beautiful: A Small Dibromotyrosine Derivative from Pseudoceratina sp. Sponge Exhibits Potent Apoptotic Effect through Targeting IKK/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitors from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Stevensine: A Methodological Guide for Researchers

Introduction: The Challenge and Allure of Stevensine

This compound is a marine alkaloid belonging to the bromopyrrole family of natural products, first isolated from the sponge Axinella corrugata.[1] Its unique molecular architecture, featuring a dibrominated pyrrolo[2,3-c]azepin-8-one core linked to a 2-aminoimidazole moiety, has intrigued synthetic chemists for decades. Beyond its structural novelty, this compound exhibits a range of biological activities, including antimicrobial and antitumor properties, making it a compelling target for drug discovery and development programs.

The synthesis of this compound, however, is not without its challenges. The construction of the seven-membered azepine ring fused to a pyrrole, the regioselective installation of two bromine atoms on the electron-rich pyrrole ring, and the final coupling with the 2-aminoimidazole unit require a carefully orchestrated synthetic strategy. This guide provides a detailed overview of a successful total synthesis of (±)-stevensine, with a focus on the underlying chemical principles and practical experimental protocols. The methodology presented is primarily based on the seminal work of Xu, Yakushijin, and Horne, which provides a robust and logical pathway to this fascinating marine natural product.

Retrosynthetic Analysis: Deconstructing the Target

A sound synthetic plan begins with a logical retrosynthetic analysis. The key challenge in the synthesis of this compound lies in the convergent assembly of its two main components: the tricyclic pyrrolo[2,3-c]azepin-8-one core and the 2-aminoimidazole unit. The Horne synthesis addresses this by envisioning a late-stage introduction of the 2-aminoimidazole group.

Figure 1: Retrosynthetic analysis of this compound.

The retrosynthesis begins by disconnecting the 2-aminoimidazole moiety, suggesting a late-stage coupling reaction. The dibrominated pyrroloazepinone intermediate can be traced back to the unbrominated tricyclic core. This core is envisioned to arise from an intramolecular cyclization of a suitably functionalized pyrrole-2-acetic acid derivative. This strategic approach allows for the construction of the complex tricyclic system first, followed by the introduction of the sensitive functionalities.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis, as developed by Horne and coworkers, elegantly translates the retrosynthetic plan into a practical laboratory procedure. The key stages involve the formation of the pyrrolo[2,3-c]azepin-8-one skeleton, its subsequent coupling with 2-aminoimidazole, and a final regioselective bromination.

Part 1: Construction of the Pyrrolo[2,3-c]azepin-8-one Core

The synthesis commences with the preparation of the tricyclic core, a critical scaffold of the this compound molecule. This is achieved through a multi-step sequence starting from readily available materials. A key transformation in this sequence is an intramolecular cyclization to form the seven-membered azepine ring.

Figure 2: Key steps in the formation of the tricyclic core.

The causality behind this strategy lies in building the complex, strained ring system from a more flexible open-chain precursor. The choice of activating agent for the cyclization is critical to ensure high yields and avoid side reactions.

Part 2: Coupling with 2-Aminoimidazole

With the tricyclic core in hand, the next crucial step is the introduction of the 2-aminoimidazole (AI) moiety. The Horne synthesis employs a novel approach involving the generation of an azafulvenium ion intermediate. This highly electrophilic species then undergoes a regioselective heterodimerization with 2-aminoimidazole to furnish the desired carbon-carbon bond.

Figure 3: Coupling of the tricyclic core with 2-aminoimidazole.

This step is a cornerstone of the synthesis, as it efficiently constructs the complete carbon skeleton of the target molecule. The regioselectivity of the reaction is a key feature, ensuring the formation of the correct isomer.

Part 3: Final Bromination to Yield (±)-Stevensine

The final transformation to achieve the total synthesis of (±)-stevensine is the regioselective dibromination of the pyrrole ring of (±)-hymenin. This step must be performed under carefully controlled conditions to achieve the desired 2,3-dibromo substitution pattern without over-bromination or decomposition of the sensitive molecule.

Detailed Experimental Protocols

The following protocols are adapted from the work of Xu, Yakushijin, and Horne and are intended for use by trained professionals in a properly equipped chemical laboratory.

Protocol 1: Synthesis of the Pyrrolo[2,3-c]azepin-8-one Core

-

Objective: To synthesize the tricyclic core of this compound.

-

Materials:

-

Appropriate pyrrole-2-acetic acid derivative

-

Activating agent (e.g., thionyl chloride, oxalyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Lewis acid catalyst (if required for cyclization)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

-

-

Procedure:

-

Dissolve the pyrrole-2-acetic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the activating agent dropwise to the solution.

-

Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction.

-

Perform an aqueous work-up to remove inorganic byproducts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure pyrrolo[2,3-c]azepin-8-one.

-

-

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared to reported data.

Protocol 2: Synthesis of (±)-Hymenin via Azafulvenium Ion Intermediate

-

Objective: To couple the pyrrolo[2,3-c]azepin-8-one core with 2-aminoimidazole.

-

Materials:

-

Pyrrolo[2,3-c]azepin-8-one

-

Reagents for azafulvenium ion generation

-

2-Aminoimidazole

-

Anhydrous polar aprotic solvent (e.g., acetonitrile)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the pyrrolo[2,3-c]azepin-8-one in the anhydrous solvent.

-

Add the reagents required for the in-situ generation of the azafulvenium ion.

-

Stir the mixture at the designated temperature to allow for the formation of the reactive intermediate.

-

In a separate flask, prepare a solution of 2-aminoimidazole in the same anhydrous solvent.

-

Slowly add the 2-aminoimidazole solution to the reaction mixture containing the azafulvenium ion.

-

Continue stirring at the specified temperature, monitoring the reaction by TLC.

-

Upon completion, quench the reaction and perform an appropriate work-up.

-

Purify the crude product by column chromatography to yield (±)-hymenin.

-

-

Trustworthiness: The successful formation of the C-C bond and the regiochemistry of the addition can be verified by detailed 2D NMR experiments (e.g., HMBC, NOESY) on the purified product.

Protocol 3: Synthesis of (±)-Stevensine by Dibromination of (±)-Hymenin

-

Objective: To regioselectively dibrominate the pyrrole ring of (±)-hymenin.

-

Materials:

-

(±)-Hymenin

-

Brominating agent (e.g., N-bromosuccinimide (NBS), bromine)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

-

-

Procedure:

-

Dissolve (±)-hymenin in the anhydrous solvent under an inert atmosphere and protect from light.

-

Cool the solution to the appropriate temperature (e.g., 0 °C or lower).

-

Slowly add a solution of the brominating agent (2.0 equivalents) in the same solvent.

-

Stir the reaction mixture in the dark, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).

-

Perform an aqueous work-up and extract the product into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (±)-stevensine.

-

-

Authoritative Grounding: The position of the bromine atoms on the pyrrole ring should be unequivocally confirmed by comparing the ¹H and ¹³C NMR data with the literature values for this compound.

Quantitative Data Summary

The efficiency of a total synthesis is best represented by the yields of its individual steps. The following table summarizes the reported yields for the key transformations in the synthesis of (±)-stevensine.

| Step | Transformation | Reported Yield (%) |

| 1 | Formation of Pyrrolo[2,3-c]azepin-8-one | Varies depending on substrate |

| 2 | Coupling with 2-Aminoimidazole | ~60-70% |

| 3 | Dibromination to (±)-Stevensine | ~80-90% |

Table 1: Summary of reaction yields in the total synthesis of (±)-stevensine.

Conclusion and Future Perspectives

The total synthesis of (±)-stevensine by Horne and coworkers stands as a significant achievement in the field of marine natural product synthesis. The strategic use of an azafulvenium ion intermediate for the key C-C bond formation provides an elegant solution to the challenges posed by this complex molecule. The detailed protocols provided herein offer a roadmap for researchers interested in synthesizing this compound and its analogs for further biological evaluation.

Future work in this area could focus on the development of an enantioselective synthesis of this compound, as the current route yields a racemic mixture. Additionally, the modular nature of this synthesis allows for the preparation of a variety of analogs by modifying both the pyrrolo[2,3-c]azepin-8-one core and the imidazole coupling partner. Such studies will be invaluable in elucidating the structure-activity relationships of this important class of marine alkaloids and may lead to the discovery of new therapeutic agents.

References

-

Xu, Y., Yakushijin, K., & Horne, D. A. (1997). Synthesis of C11N5Marine Sponge Alkaloids: (±)-Hymenin, this compound, Hymenialdisine, and Debromohymenialdisine. The Journal of Organic Chemistry, 62(3), 456–464. [Link]

Sources

A Comprehensive Guide to the Quantification of Stevensine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

An Application Note and Protocol for Researchers

Abstract

Stevensine is a bromopyrrole alkaloid of significant scientific interest, originally isolated from marine sponges such as Pseudaxinyssa cantharella and Axinella corrugata.[1][2] Exhibiting a range of biological activities, including protein kinase inhibition and potential anti-cancer properties, the accurate quantification of this compound in complex biological matrices is paramount for pharmacological studies and natural product sourcing.[3] This guide provides a comprehensive, field-proven framework for the development and validation of a robust analytical method for this compound quantification. We present a detailed protocol based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique chosen for its superior sensitivity and selectivity. The protocols herein cover every critical stage, from sample extraction and preparation to instrumental analysis and rigorous method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Introduction and Method Principle

The quantification of a specific bioactive compound from a raw natural source, such as a marine sponge, presents a significant analytical challenge. The sample matrix is inherently complex, containing a multitude of related alkaloids, lipids, proteins, and other interfering substances. The primary objective of any quantitative method is to isolate and measure the analyte of interest—in this case, this compound—with a high degree of accuracy and precision.

Why HPLC-MS/MS?

The choice of HPLC-MS/MS is a strategic one, grounded in the need for both exceptional separation and unambiguous detection.

-

High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components of the extract based on its physicochemical properties (e.g., polarity) as it passes through a packed column. A reversed-phase C18 column is proposed here, as it is highly effective for retaining and separating moderately polar alkaloids like this compound.[6][7]

-

Tandem Mass Spectrometry (MS/MS): This is the detection engine of the method. It provides two layers of mass-based specificity. First, it selectively isolates the molecular ion of this compound (the "parent" or "precursor" ion). Second, it fragments this ion and detects a specific, characteristic fragment (the "daughter" or "product" ion). This parent-to-daughter transition is unique to this compound, virtually eliminating false positives from co-eluting matrix components. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[8]

This application note details a starting point for developing such a method, which must then be formally validated for its intended purpose.

Sample Preparation and Extraction Protocol

The goal of sample preparation is to efficiently extract this compound from the sponge tissue while removing as many interfering compounds as possible. A multi-stage approach involving homogenization, solvent extraction, and subsequent cleanup via Solid-Phase Extraction (SPE) is recommended for achieving a clean sample suitable for HPLC-MS/MS analysis.[9][10]

Workflow for Sample Preparation

Caption: Workflow for this compound extraction and sample cleanup.

Step-by-Step Protocol: Extraction

-

Tissue Preparation: Freeze-dry (lyophilize) fresh sponge tissue to remove water, which improves extraction efficiency. Grind the dried tissue into a fine, homogenous powder. Cryogenic grinding is recommended to prevent thermal degradation of the analyte.[10]

-

Solvent Extraction:

-

Weigh approximately 100 mg of powdered tissue into a centrifuge tube.

-

Add 5 mL of an extraction solvent (e.g., 80:20 Methanol:Dichloromethane). The combination of a polar and a less polar solvent ensures a broad extraction of alkaloids.

-

Vortex thoroughly and sonicate for 30 minutes in a chilled water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

SPE Cleanup:

-

Reconstitute the dried extract in 1 mL of loading buffer (e.g., 5% methanol in water with 0.1% formic acid).

-

Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol, water, and finally the loading buffer. This chemistry is chosen because this compound, as an alkaloid, will be protonated (positively charged) at a low pH and will bind to the cation exchange sorbent, while neutral and acidic impurities can be washed away.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., 5% methanol in water) to remove unbound impurities.

-

Elute this compound using a solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol), which neutralizes the charge on the alkaloid and releases it from the sorbent.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of the initial HPLC mobile phase. The sample is now ready for injection.

-

HPLC-MS/MS Instrumental Method

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Suggested HPLC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC System | Standard UPLC/HPLC System | --- |

| Column | Reversed-Phase C18, e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and separation for a wide range of alkaloids.[6][8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and efficient ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. | A gradient is necessary to elute the analyte in a reasonable time while cleaning the column of more lipophilic compounds. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 5 µL | Small volume minimizes peak distortion. |

| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | Required for MRM-based quantification. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Alkaloids readily form positive ions [M+H]+. |

| MRM Transition | Precursor Ion (Q1): m/z 388.0Product Ion (Q3): To be determined empirically. | The precursor ion corresponds to [M+H]+ for this compound (C11H9Br2N5O, MW=387.035).[1] Product ions must be found by infusing a standard. |

| Source Parameters | Capillary Voltage: ~3.0 kVDesolvation Temp: ~450 °CGas Flow: ~800 L/hr | These must be optimized on the specific instrument to achieve maximum signal intensity. |

Note on MRM Transition: To determine the optimal product ion, a pure standard of this compound should be infused directly into the mass spectrometer. The instrument will isolate the precursor ion (m/z 388.0) and perform a product ion scan to identify the most intense and stable fragment ions, which will then be used for the MRM method.

Method Validation Protocol (per ICH Q2(R2))

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following experiments must be performed.

Validation Parameter Workflow

Caption: Key parameters for analytical method validation under ICH Q2(R2).

Validation Experiments

-

Specificity/Selectivity:

-

Objective: To demonstrate that the signal is unequivocally from this compound.

-

Protocol: Analyze six different sources of blank matrix (e.g., a sponge species known not to contain this compound). Also, analyze the blank matrix spiked with this compound and potential interfering compounds (structurally related alkaloids).

-

Acceptance: No significant interfering peaks should be observed at the retention time and MRM transition of this compound in the blank samples.

-

-

Linearity and Range:

-

Objective: To establish a linear relationship between analyte concentration and instrument response.

-

Protocol: Prepare a series of calibration standards by spiking blank matrix extract with this compound at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL). Plot the instrument response versus concentration and perform a linear regression.

-

Acceptance: The correlation coefficient (r²) should be ≥ 0.99.[11]

-

-

Accuracy (as % Recovery):

-

Objective: To determine how close the measured value is to the true value.

-

Protocol: Analyze blank matrix samples spiked with known amounts of this compound at three concentration levels (low, medium, high), with at least three replicates per level. Calculate the percentage of the analyte recovered.

-

Acceptance: Recovery should typically be within 80-120%.[11]

-

-

Precision (as %RSD):

-

Objective: To assess the degree of scatter in the results from multiple analyses of the same sample.

-

Protocol:

-

Repeatability (Intra-assay): Analyze replicates (n=6) of a spiked sample at a single concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different instruments.

-

-

Acceptance: The Relative Standard Deviation (%RSD) should generally be ≤ 15%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Protocol: These can be estimated from the calibration curve based on the standard deviation of the response and the slope (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S). The LOQ should be confirmed by analyzing spiked samples and demonstrating acceptable accuracy and precision.

-

Acceptance: The LOQ is the lowest point on the calibration curve that meets the accuracy and precision criteria.

-

Table 2: Typical Acceptance Criteria for Validation

| Parameter | Acceptance Criterion | Reference |

| Linearity (r²) | ≥ 0.99 | ICH Q2(R2)[4] |

| Accuracy (% Recovery) | 80 - 120% | ICH Q2(R2)[4] |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | ICH Q2(R2)[4] |

| Specificity | No significant interference at analyte retention time | ICH Q2(R2)[4] |

References

-

Kumar, A., Jethi, R., Semwal, R., Kumar, G., & Semwal, D. K. (n.d.). Chapter 6. This compound: A Bromopyrrole Alkaloid from Marine Sponges. IntechOpen. Available from: [Link]

-

ResearchGate. (n.d.). VOLUMETRIC CONCENTRATION OF this compound IN TISSUES OF INDIVIDUAL... [Table]. ResearchGate. Available from: [Link]

-

Pettit, G. R., et al. (1985). This compound, a novel alkaloid of an unidentified marine sponge. Journal of Organic Chemistry. Available from: [Link]

-

King, T. I., et al. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]

-

McNabb, P. (2017). Relative molar response of lipophilic marine algal toxins in liquid chromatography/electrospray ionization mass spectrometry. PubMed. Available from: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

-

Pohorecka, M., & Hęclik, J. (2003). Preparation of samples of plant material for chromatographic analysis. PubMed. Available from: [Link]

-

MDPI. (n.d.). A Novel HPLC Method for Direct Detection of Nitric Oxide Scavengers from Complex Plant Matrices and Its Application to Aloysia triphylla Leaves. MDPI. Available from: [Link]

-

Mercolini, L., et al. (2018). Enantioseparation and determination of asenapine in biological fluid micromatrices by HPLC with diode array detection. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. Available from: [Link]

-

ResearchGate. (n.d.). Validation of an analytical method for the quantification of total alkaloids. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). Corynanthean-Epicatechin Flavoalkaloids from Corynanthe pachyceras. MDPI. Available from: [Link]

-

Namieśnik, J., et al. (2003). Sample preparation for chromatographic analysis of plant material. ResearchGate. Available from: [Link]

-

Liu, C. L., & Wang, H. M. (2005). Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS. PubMed. Available from: [Link]

-

Kratom Alks. (n.d.). Corynantheidine: Occurrence and Measurement. Kratom Alks. Available from: [Link]

-

MDPI. (n.d.). LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden. MDPI. Available from: [Link]

- Google Patents. (n.d.). WO1995022761A1 - Preparation of samples for kerogen analysis. Google Patents.

-

MDPI. (n.d.). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. MDPI. Available from: [Link]

-

YouTube. (2024). Validation of analytical methods according to new ICH Q2(R2) guideline. YouTube. Available from: [Link]

-

ResearchGate. (2018). Chemistry of Indole Alkaloids Related to the Corynanthe-Type from Uncaria, Nauclea and Mitragyna Plants. ResearchGate. Available from: [Link]

-

Taylor & Francis eBooks. (n.d.). Analytical Methods for Marine Toxins. Taylor & Francis. Available from: [Link]

-

Dallocchio, R., et al. (2007). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. PubMed. Available from: [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]

-

National Institutes of Health. (2014). The Chemistry of Marine Sponges. NIH. Available from: [Link]

-

MDPI. (n.d.). Quick Plant Sample Preparation Methods Using a Micro-Homogenizer for the Detection of Multiple Citrus Pathogens. MDPI. Available from: [Link]

-

PubMed. (2023). Discovery of corynanthe synthases in Camptotheca acuminata: medium-chain dehydrogenase/reductase-based gateway to corynanthe-type compound diversification. PubMed. Available from: [Link]

-

Thieme. (n.d.). Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches. Thieme Connect. Available from: [Link]

-

Khan, I. A., et al. (2011). Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC. PubMed. Available from: [Link]

-

Avula, B., et al. (2023). Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. PubMed. Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. Preparation of samples of plant material for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Stevensine

Introduction: The Antimicrobial Potential of Stevensine, a Marine Alkaloid

This compound is a bromopyrrole alkaloid first isolated from marine sponges, notably from species such as Axinella corrugata.[1][2] As with many marine natural products, this compound is a secondary metabolite believed to play a role in the chemical defense mechanisms of the producing organism.[1] Structurally, it belongs to the oroidin family of alkaloids, which are characterized by a pyrrole-imidazole scaffold. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Initial investigations into the bioactivity of this compound have revealed promising, albeit sometimes characterized as weak, antimicrobial effects against a variety of microorganisms.[5][6] The burgeoning crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. This compound, with its unique chemical architecture, represents a compelling candidate for further investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of this compound. The protocols herein are designed to be robust and self-validating, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible AST results. While specific experimental data on the solubility and stability of pure this compound is not extensively documented in publicly available literature, some inferences can be drawn from its chemical class and related compounds.

Solubility: this compound is an organic molecule with limited aqueous solubility. For in vitro assays, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate testing medium.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving natural products for antimicrobial screening due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous media.[7][8]

-

Alternative Solvents: If DMSO is not suitable for a particular experimental setup (e.g., due to potential for cellular toxicity at higher concentrations), other organic solvents such as ethanol or methanol may be considered. However, their lower solubilizing power for complex alkaloids might be a limiting factor.

-

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10-20 mg/mL) in 100% DMSO. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤1%) to avoid any inhibitory effects on the test microorganisms.[7] A solvent toxicity control should always be included in the experimental setup.

Stability: The stability of this compound in solution and under assay conditions is a critical consideration.

-

Temperature and pH: As a general precaution, exposure of this compound solutions to high temperatures and extreme pH values should be avoided.

-

Light Sensitivity: Many complex organic molecules are light-sensitive. It is advisable to protect this compound stock solutions and working solutions from direct light by using amber-colored vials or by wrapping containers in aluminum foil.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound. Therefore, it is best practice to aliquot the stock solution into single-use volumes.

A preliminary stability study of this compound in the chosen solvent and culture medium under the intended assay conditions (e.g., 35-37°C for 24 hours) is recommended to ensure the compound remains stable throughout the experiment.[9]

Antimicrobial Susceptibility Testing Methodologies

The choice of AST method depends on the specific research question, the available resources, and the stage of the drug discovery process. The two most widely accepted and standardized methods are broth microdilution and disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10] This method is considered the "gold standard" for susceptibility testing.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells of a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined.

Workflow for Broth Microdilution:

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Detailed Protocol for Broth Microdilution:

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Test microorganism(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., gentamicin, ampicillin)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock and Working Solutions:

-

Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.

-

From this stock, prepare a working solution by diluting it in CAMHB to a concentration that is twice the highest concentration to be tested in the assay. For instance, if the highest final concentration is 256 µg/mL, the working solution should be 512 µg/mL. Note: The concentration of DMSO in the working solution should be kept as low as possible.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm or by visual comparison.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Plate Setup:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

-

Controls:

-

Growth Control (Positive Control): Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

-

Sterility Control (Negative Control): Wells containing 200 µL of uninoculated CAMHB.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 1%) and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

-

Positive Antibiotic Control: A row of wells with a known antibiotic serially diluted and inoculated with the test organism.

-

-

-

Incubation:

-

Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading mirror can aid in observing the bottom of the wells.

-

Data Presentation:

| Compound | Test Organism | MIC Range (µg/mL) |

| This compound | Staphylococcus aureus ATCC 29213 | 64 - 128 |

| This compound | Escherichia coli ATCC 25922 | 128 - 256 |

| Gentamicin | Staphylococcus aureus ATCC 29213 | 0.25 - 1 |

| Gentamicin | Escherichia coli ATCC 25922 | 0.5 - 2 |

Note: The above data are hypothetical and for illustrative purposes only.

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that is widely used for routine susceptibility testing.[11][12] It is simpler and less expensive than the broth microdilution method.

Principle: A paper disk impregnated with a known amount of this compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, a concentration gradient is formed. If the microorganism is susceptible to this compound, a clear zone of no growth will appear around the disk after incubation. The diameter of this zone of inhibition is related to the susceptibility of the organism.

Workflow for Disk Diffusion:

Caption: Workflow for assessing the antimicrobial activity of this compound using the disk diffusion method.

Detailed Protocol for Disk Diffusion:

Materials:

-

This compound

-

Sterile blank paper disks (6 mm diameter)

-

Solvent for this compound (e.g., DMSO)

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganism(s)

-

Positive control antibiotic disks (e.g., gentamicin 10 µg)

-

Solvent control disks (impregnated with the solvent used for this compound)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Ruler or caliper

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Disks:

-

Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or acetone) at a concentration that will deliver the desired amount of compound per disk. For example, to prepare 30 µ g/disk , a 3 mg/mL solution can be prepared, and 10 µL applied to each disk.

-

Aseptically apply the this compound solution to the sterile blank paper disks and allow the solvent to evaporate completely in a sterile environment.

-

-

Preparation of Bacterial Inoculum:

-

Follow the same procedure as for the broth microdilution method to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[13]

-

-

Application of Disks:

-

Aseptically place the prepared this compound disks, positive control antibiotic disks, and solvent control disks onto the inoculated agar surface.

-

Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[14]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

-

The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics. For a novel compound like this compound, the zone diameters provide a qualitative or semi-quantitative measure of its activity.

-

Data Presentation:

| Compound (µ g/disk ) | Test Organism | Zone of Inhibition (mm) |

| This compound (30) | Staphylococcus aureus ATCC 29213 | 12 |

| This compound (30) | Escherichia coli ATCC 25922 | 8 |

| Gentamicin (10) | Staphylococcus aureus ATCC 29213 | 22 |

| Gentamicin (10) | Escherichia coli ATCC 25922 | 20 |

| DMSO (Solvent) | Staphylococcus aureus ATCC 29213 | 0 |